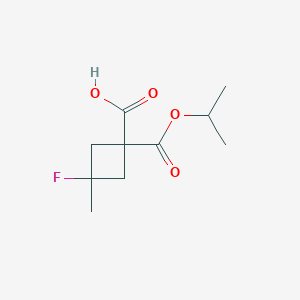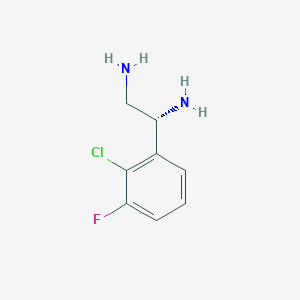
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.
Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.
Amine Introduction: The ethane-1,2-diamine moiety is introduced via nucleophilic substitution reactions, where the halogenated benzene derivative reacts with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The ethane-1,2-diamine moiety plays a crucial role in the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(2-Chloro-3-bromophenyl)ethane-1,2-diamine
- (1R)-1-(2-Fluoro-3-chlorophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique arrangement influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
(1R)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2/t7-/m0/s1 |
Clé InChI |
MDRSNVUIBDECBJ-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)Cl)[C@H](CN)N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


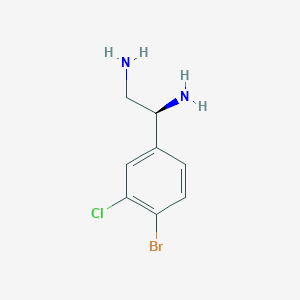
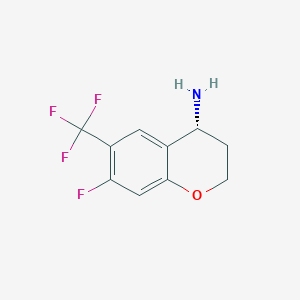
![1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13048025.png)
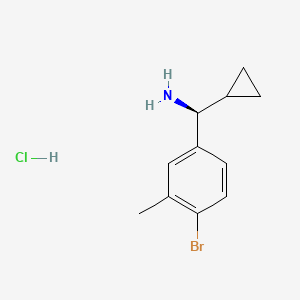
![Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13048036.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13048054.png)
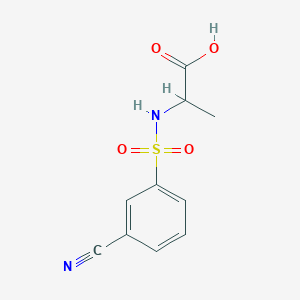
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)
![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)
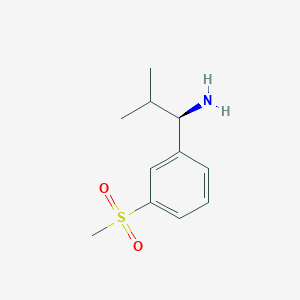
![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)

![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
